molecular formula C10H7Cl2NO2 B1590257 2-(5,6-dichloro-1H-indol-3-yl)acetic acid CAS No. 98640-00-7

2-(5,6-dichloro-1H-indol-3-yl)acetic acid

Cat. No. B1590257
CAS RN: 98640-00-7
M. Wt: 244.07 g/mol
InChI Key: ICRDKUKLLAPFGP-UHFFFAOYSA-N
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Patent
US09227978B2

Procedure details

A mixture of ethyl 2-(5,6-dichloro-1H-indol-3-yl)acetate (120 mg, 0.44 mmol), LiOH (90 mg, 2.20 mmol) in THF (3 mL) and H2O (1 mL) was stirred at RT for 16 h. The solution was poured into water, adjusted pH to 3-4 with 1N HCl and extracted with ethyl acetate. The organic layer was dried over Na2SO4 and concentrated in vacuo to afford the desired product (90 mg, 84.5% yield) as a yellow solid.
Name
ethyl 2-(5,6-dichloro-1H-indol-3-yl)acetate
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
84.5%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[Cl:11])[NH:7][CH:6]=[C:5]2[CH2:12][C:13]([O:15]CC)=[O:14].[Li+].[OH-].Cl>C1COCC1.O>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[Cl:11])[NH:7][CH:6]=[C:5]2[CH2:12][C:13]([OH:15])=[O:14] |f:1.2|

Inputs

Step One
Name
ethyl 2-(5,6-dichloro-1H-indol-3-yl)acetate
Quantity
120 mg
Type
reactant
Smiles
ClC=1C=C2C(=CNC2=CC1Cl)CC(=O)OCC
Name
Quantity
90 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1C=C2C(=CNC2=CC1Cl)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 84.5%
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.